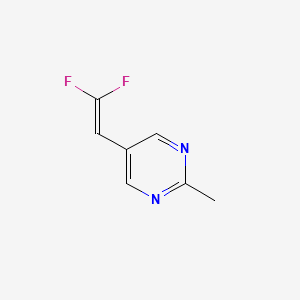![molecular formula C10H20FNO4S B6605680 tert-butyl N-[3-(fluorosulfonyl)-2,2-dimethylpropyl]carbamate CAS No. 2168453-94-7](/img/structure/B6605680.png)
tert-butyl N-[3-(fluorosulfonyl)-2,2-dimethylpropyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-[3-(fluorosulfonyl)-2,2-dimethylpropyl]carbamate (TBFSDC) is an organic compound that is commonly used in scientific research applications. TBFSDC has been studied extensively in recent years due to its unique properties and potential applications. TBFSDC has a wide range of potential uses in laboratory experiments and scientific research, ranging from its ability to act as a catalyst in chemical reactions to its potential as a therapeutic agent.
Mécanisme D'action
Tert-butyl N-[3-(fluorosulfonyl)-2,2-dimethylpropyl]carbamate acts as a catalyst in chemical reactions by forming a complex with the reactants. This complex facilitates the reaction of the reactants by stabilizing the transition state and increasing the rate of the reaction. tert-butyl N-[3-(fluorosulfonyl)-2,2-dimethylpropyl]carbamate has also been studied for its potential use as a therapeutic agent. It has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in the cell cycle.
Biochemical and Physiological Effects
tert-butyl N-[3-(fluorosulfonyl)-2,2-dimethylpropyl]carbamate has been studied for its potential biochemical and physiological effects. In animal studies, tert-butyl N-[3-(fluorosulfonyl)-2,2-dimethylpropyl]carbamate has been shown to reduce inflammation and improve wound healing. It has also been shown to have antioxidant activity, which may be beneficial for preventing oxidative stress and promoting healthy cell growth.
Avantages Et Limitations Des Expériences En Laboratoire
The use of tert-butyl N-[3-(fluorosulfonyl)-2,2-dimethylpropyl]carbamate in laboratory experiments has a number of advantages and limitations. The main advantage of using tert-butyl N-[3-(fluorosulfonyl)-2,2-dimethylpropyl]carbamate is that it is a relatively inexpensive reagent that can be used to catalyze a wide range of reactions. However, tert-butyl N-[3-(fluorosulfonyl)-2,2-dimethylpropyl]carbamate is also limited in its use due to its instability in water and its potential toxicity.
Orientations Futures
There are a number of potential future directions for tert-butyl N-[3-(fluorosulfonyl)-2,2-dimethylpropyl]carbamate. One potential direction is to further explore its potential as a therapeutic agent in the treatment of cancer and other diseases. Additionally, further research could be done to explore its potential use as a catalyst in the synthesis of polyurethane and polyurea polymers. Additionally, further research could be done to explore its potential use as an antioxidant and to investigate its potential effects on inflammation and wound healing. Finally, further research could be done to investigate the toxicity of tert-butyl N-[3-(fluorosulfonyl)-2,2-dimethylpropyl]carbamate and to develop safer and more effective methods for its use in laboratory experiments.
Méthodes De Synthèse
Tert-butyl N-[3-(fluorosulfonyl)-2,2-dimethylpropyl]carbamate can be synthesized by reacting tert-butyl isocyanate with 3-fluorosulfonyl-2,2-dimethylpropyl chloride in the presence of triethylamine. The reaction is carried out in dichloromethane solution at room temperature. The reaction yields a white solid product that is then purified by recrystallization.
Applications De Recherche Scientifique
Tert-butyl N-[3-(fluorosulfonyl)-2,2-dimethylpropyl]carbamate has a number of potential applications in scientific research. It has been used as a catalyst in the synthesis of polyurethane and polyurea polymers, as a reagent in the synthesis of polyfluoroalkyl sulfonamides, and as a reagent in the synthesis of polyfluoroalkyl sulfonamides. tert-butyl N-[3-(fluorosulfonyl)-2,2-dimethylpropyl]carbamate has also been studied for its potential use as a therapeutic agent in the treatment of cancer and other diseases.
Propriétés
IUPAC Name |
tert-butyl N-(3-fluorosulfonyl-2,2-dimethylpropyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20FNO4S/c1-9(2,3)16-8(13)12-6-10(4,5)7-17(11,14)15/h6-7H2,1-5H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOSSBZAUSXZXFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C)(C)CS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20FNO4S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[3-(fluorosulfonyl)-2,2-dimethylpropyl]carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

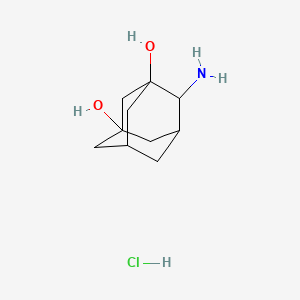
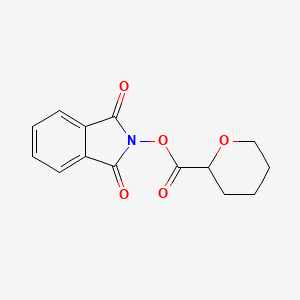
![1-azabicyclo[3.3.1]nonan-3-amine dihydrochloride, Mixture of diastereomers](/img/structure/B6605619.png)

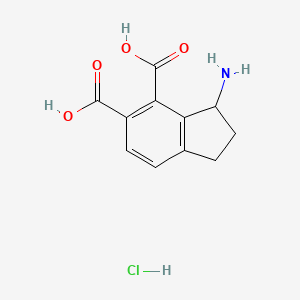
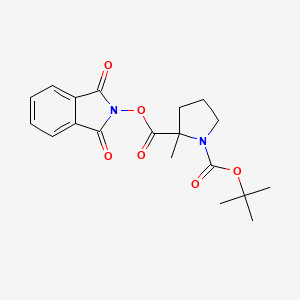
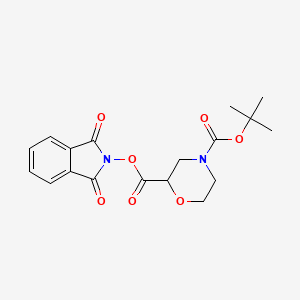
![rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (1R,4R,5R)-1-phenylbicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B6605649.png)
![(4E,6RS,10SR,13S)-13-(2-methylpropyl)-2,7-dioxa-12,15-diazatricyclo[15.4.0.0,6,10]henicosa-1(21),4,17,19-tetraene-11,16-dione](/img/structure/B6605652.png)

![ethyl 2-bromo-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B6605676.png)
![1-[6-methoxy-5-(4-methoxybenzenesulfonamido)-2-methyl-1-benzofuran-3-carbonyloxy]ethyl acetate](/img/structure/B6605686.png)
![rel-benzyl N-{[(4R)-4-methyl-2,5-dioxoimidazolidin-4-yl]methyl}carbamate](/img/structure/B6605694.png)
